

Elimusertib irinotecan combination colorectal cancer

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Compound Focus: Elimusertib

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Clinical Trial Outcome: ETCTN 10406

A Phase I trial (NCT04535401) investigated the ATR inhibitor **elimusertib** (BAY 1895344) in combination with FOLFIRI for advanced gastrointestinal malignancies [1] [2]. The study was ultimately **stopped early** after enrolling 10 patients due to dose-limiting toxicities (DLTs) across all four tested dose levels [1] [3].

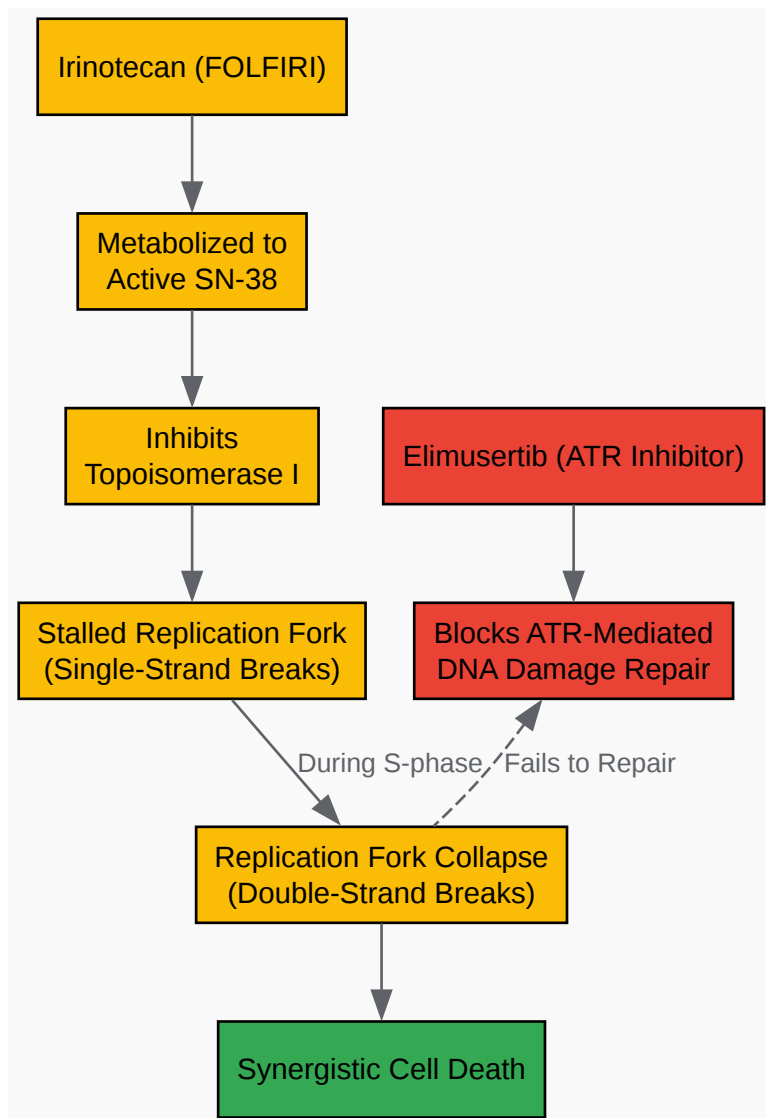
- **Key Safety Findings:** The most significant toxicities were hematological and mucosal [1].
- **Efficacy Observations:** Despite the toxicity, among six response-evaluable patients, four achieved stable disease as their best response, with a median progression-free survival (PFS) of 7 months [1].
- **Critical Safety Warning:** The trial reported a **first observed case of therapy-related acute myeloid leukemia (t-AML)** linked to an ATR inhibitor combined with chemotherapy, suggesting that such combinations may carry a risk of significant myelotoxicity. The authors recommend that ongoing ATR inhibitor trials monitor for this serious adverse event [1].

The pharmacokinetic (PK) data for 5-FU and irinotecan in the study were unremarkable, indicating that the toxicities were likely due to the pharmacodynamic interaction between the drugs rather than a PK-based interaction [1].

Mechanistic Rationale for the Combination

The initial rationale for combining **elimusertib** with FOLFIRI was sound, based on creating synthetic lethality by simultaneously inducing and preventing the repair of DNA damage.

The diagram below illustrates the intended synergistic mechanism of action between irinotecan and **elimusertib**.



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This intended synergy proved too potent for healthy cells, leading to the severe toxicities observed in the clinical trial, particularly in rapidly dividing cells like those in the bone marrow and mucosa [1].

Quantitative Data Summary

The table below summarizes the key quantitative findings from the Phase I trial of the **elimusertib** and FOLFIRI combination.

Trial Parameter	Summary of Findings
ClinicalTrials.gov ID	NCT04535401 [1] [2]
Trial Design	Phase I, Bayesian Optimal Interval design [1]
Patient Accrual	10 patients (trial stopped early) [1]
Dose-Limiting Toxicities (DLTs)	4 DLTs across 4 dose levels [1]
Common Grade 3/4 Adverse Events	Neutropenia, leukopenia, lymphopenia, mucositis [1]
Other Notable Severe Toxicities	Febrile neutropenia, nausea, vomiting [1]
Best Response in Evaluable Patients (n=6)	4 patients with Stable Disease (SD) [1]
Median Progression-Free Survival (PFS)	7 months [1]
Serious Unanticipated Event	1 case of therapy-related Acute Myeloid Leukemia (t-AML) [1]

Recommendations for Future Research

Given the toxicity of this specific combination, future research should focus on alternative strategies to achieve synthetic lethality while improving the therapeutic window.

- **Investigate Alternative Combinations:** Research indicates that overcoming irinotecan resistance might be more effectively achieved by targeting its downstream signaling pathways. For instance, preclinical studies suggest that inhibiting **osteopontin (OPN)** and/or **NF-κB signaling** can potentiate irinotecan's efficacy and help overcome resistance, potentially offering a safer profile than direct DDR inhibition [4].
- **Refine Patient Selection:** The exploration of biomarkers is critical. The ongoing OPTIMA study protocol highlights the importance of evaluating the **UGT1A1 genotype** (to predict toxicity like neutropenia and diarrhea) and **tumor molecular profiling** (to predict efficacy) in patients receiving

irinotecan-based therapy [5]. Applying such biomarker-driven selection could be essential for any future development of potent combination therapies.

- **Prioritize Safety Monitoring:** Any future clinical trials combining DNA-damaging agents with DDR inhibitors must incorporate stringent and frequent monitoring for myelotoxicity, including potential secondary malignancies like t-AML [1].

Protocol Annotation: Key Considerations for DDR Inhibitor Combinations

For scientists designing protocols involving DDR inhibitors like ATR inhibitors with chemotherapy, the findings from this trial are highly instructive.

- **Starting Dose Selection:** A conservative starting dose is crucial. This trial began with **elimusertib** at 20 mg BID on days 1, 2, 15, and 16 of a 28-day cycle, combined with FOLFIRI (irinotecan 150 mg/m², 5-FU 2000 mg/m²) [1]. Even with this regimen, significant toxicity was encountered.
- **Toxicity Management Plan:** Protocols must have robust plans for managing severe hematological and gastrointestinal toxicities, including dose delay and reduction guidelines, and the use of growth factor support.
- **Long-Term Follow-Up:** Due to the emergence of t-AML, long-term follow-up for hematological malignancies should be a standard component of trial protocols for such combinations.

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